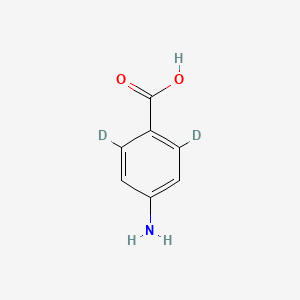

4-Aminobenzoic-2,6-D2 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

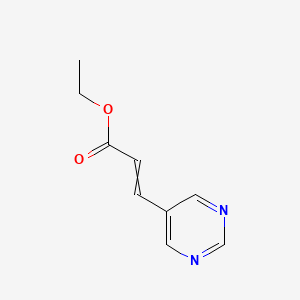

Synthesis Analysis

The synthesis of 4-Aminobenzoic-2,6-D2 acid involves multiple steps . The process includes the use of nitric acid and sulfuric acid, followed by the addition of magnesium sulfate heptahydrate and potassium permanganate. The final step involves the use of ammonium formate and palladium on activated carbon .Molecular Structure Analysis

The molecular formula of 4-Aminobenzoic-2,6-D2 acid is C7H7NO2 . The InChI key is ALYNCZNDIQEVRV-QDNHWIQGSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

4-Aminobenzoic-2,6-D2 acid is an off-white solid . It is slightly soluble in DMSO and Methanol . It should be stored at 2-8°C .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Agents

4-Aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line .

Folate Precursor

PABA is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . The modification of the amino group can result in altered vitamin function in susceptible strains .

Enhanced Lipophilicity

Novel derivatives with enhanced lipophilicity may promote limited absorption and intracellular accumulation of PABA via passive diffusion .

Green and Sustainable Bioproduction

Aminobenzoic acid and its derivatives are important foundational chemicals for various dyes, food additives, and pharmaceuticals . Green, environmentally friendly, and sustainable biosynthesis methods have gradually been favored by researchers .

Biosynthesis Pathways

This includes the biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives such as catechol, folic acid, etc .

Shikimate Pathway

The synthesis of OABA, MABA, PABA, and their derivatives can be based on the shikimate pathway, starting from a simple carbon source such as glucose and catalyzed by various enzymes .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Aminobenzoic-2,6-D2 acid (also known as para-aminobenzoic acid or PABA) is the folate synthesis pathway in many human pathogens . PABA is an essential nutrient for these pathogens but is dispensable for humans . It is also used as a precursor for the synthesis of various antimicrobial and cytotoxic agents .

Mode of Action

PABA interacts with its targets by inhibiting the conversion of PABA to folate . This conversion is crucial for the survival of many pathogens, and by inhibiting this process, PABA exhibits its antimicrobial activity . In addition, PABA derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and cytotoxic effects .

Biochemical Pathways

PABA is involved in the shikimate pathway , which is responsible for the synthesis of folate in bacteria, plants, and fungi . In this pathway, PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

The result of PABA’s action is the inhibition of the growth of many human pathogens due to its interference with folate synthesis . Additionally, PABA derivatives have shown potential as antimicrobial and cytotoxic agents . For instance, some derivatives have shown antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MIC from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM), and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Action Environment

The action of 4-Aminobenzoic-2,6-D2 acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH, polarity, and hydrogen bonding capacity of the solvent . Furthermore, the green, environmentally friendly, and sustainable biosynthesis methods of PABA and its derivatives are gradually being favored by researchers .

Propriétés

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzoic-2,6-D2 acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)